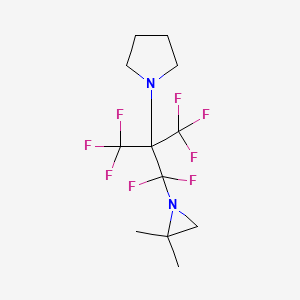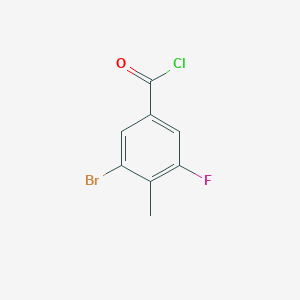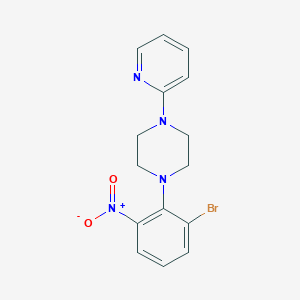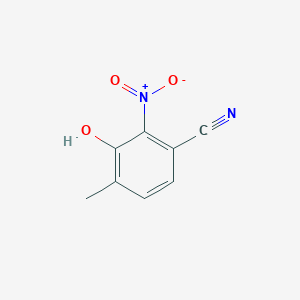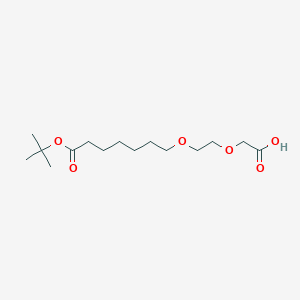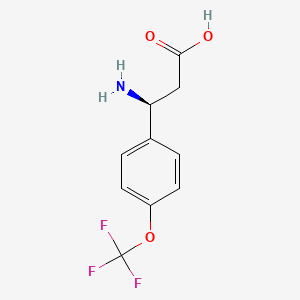
(S)-3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid is a chiral amino acid derivative characterized by the presence of a trifluoromethoxy group attached to the phenyl ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the use of L-tyrosine as a starting material, which undergoes a series of reactions including protection, trifluoromethylation, and deprotection steps to yield the target compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
化学反应分析
Types of Reactions: (S)-3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield oximes, while reduction of the carboxylic acid group can produce alcohols .
科学研究应用
(S)-3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential role in modulating biological pathways and as a probe in biochemical assays.
Industry: The compound is used in the development of agrochemicals and materials science.
作用机制
The mechanism of action of (S)-3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily. This property can influence its binding affinity to enzymes and receptors, modulating their activity and leading to various biological effects .
相似化合物的比较
- (S)-2-Amino-3-(4-(trifluoromethyl)phenyl)propanoic acid
- (S)-3-Amino-3-(4-fluorophenyl)propanoic acid
- (S)-3-Amino-3-(4-methoxyphenyl)propanoic acid
Comparison: (S)-3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and biological properties. Compared to its analogs, this compound exhibits enhanced stability and lipophilicity, making it a valuable tool in drug design and synthesis .
属性
分子式 |
C10H10F3NO3 |
|---|---|
分子量 |
249.19 g/mol |
IUPAC 名称 |
(3S)-3-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid |
InChI |
InChI=1S/C10H10F3NO3/c11-10(12,13)17-7-3-1-6(2-4-7)8(14)5-9(15)16/h1-4,8H,5,14H2,(H,15,16)/t8-/m0/s1 |
InChI 键 |
CMNPXOOSNAGXEE-QMMMGPOBSA-N |
手性 SMILES |
C1=CC(=CC=C1[C@H](CC(=O)O)N)OC(F)(F)F |
规范 SMILES |
C1=CC(=CC=C1C(CC(=O)O)N)OC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3a,4,5,6,7,7a-hexahydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12841882.png)

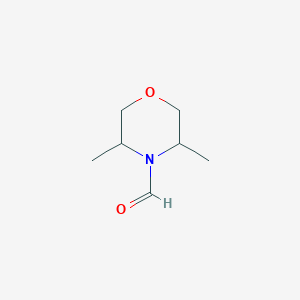
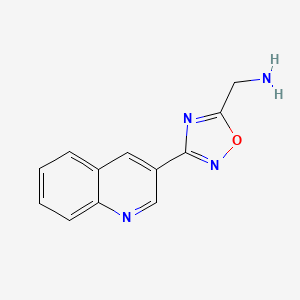
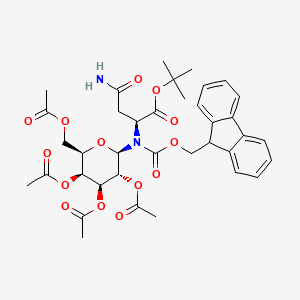

![8-Methylpyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B12841907.png)
